Home > Products > Screening Compounds P88623 > IpratropiuM BroMide IMpurity E
IpratropiuM BroMide IMpurity E -

IpratropiuM BroMide IMpurity E

Catalog Number: EVT-14028092
CAS Number:
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ipratropium Bromide Impurity E, also known as N-Isopropyl Noratropine or Desmethyl Ipratropium, is a chemical compound that serves as an impurity in the synthesis of Ipratropium Bromide. Its chemical structure is characterized by the presence of a bicyclic nitrogen-containing ring and various functional groups. The compound is classified under the category of impurities, specifically related to bronchodilators, and is identified by the CAS numbers 183626-76-8 and 22235-81-0. It plays a role in impurity profiling during the commercial production of Ipratropium Bromide, ensuring compliance with regulatory standards set by organizations such as the Food and Drug Administration (FDA) .

Synthesis Analysis

The synthesis of Ipratropium Bromide, from which Impurity E derives, involves several complex steps. The traditional method includes:

  1. Starting Materials: The synthesis typically begins with tropine or noratropine derivatives.
  2. Acyl Chlorination Reaction: An organic solvent is used to dissolve 2-phenyl-3-acetoxy propionic acid, followed by the addition of oxalyl chloride to initiate acyl chlorination.
  3. Isopropyl Tropine Mesylate Addition: After the chlorination step, isopropyl tropine mesylate is introduced, and the reaction proceeds at controlled temperatures.
  4. Hydrolysis and Extraction: The product undergoes hydrolysis and extraction processes to isolate high-purity intermediates.
  5. Final Steps: Methyl bromide is reacted under specific conditions to yield Ipratropium Bromide, with Impurity E being a byproduct of this synthesis .
Chemical Reactions Analysis

The synthesis methods for Ipratropium Bromide inherently generate Impurity E as a byproduct, emphasizing its significance in quality control during pharmaceutical manufacturing .

Mechanism of Action

Ipratropium Bromide functions primarily as a muscarinic antagonist, blocking acetylcholine action at parasympathetic sites in bronchial smooth muscle. Although Impurity E does not exhibit therapeutic effects, understanding the mechanism of action for its parent compound provides insight into its relevance:

  1. Muscarinic Receptor Blockade: By inhibiting acetylcholine binding to muscarinic receptors, Ipratropium induces bronchodilation.
  2. Reduced Secretions: This action also leads to decreased mucus secretion in the airways.

The structural features of Ipratropium Bromide contribute to its selectivity and efficacy as a bronchodilator .

Physical and Chemical Properties Analysis

While detailed physical and chemical property data for Ipratropium Bromide Impurity E are scarce, general characteristics can be inferred from related compounds:

Further studies would be necessary to elucidate comprehensive property data for this impurity .

Applications

Ipratropium Bromide Impurity E is primarily utilized in pharmaceutical quality control settings:

  • Impurity Profiling: It serves as a reference standard for impurity profiling during the production of Ipratropium Bromide formulations.
  • Regulatory Compliance: Ensures adherence to FDA regulations and pharmacopoeial guidelines concerning drug purity standards.

Although it does not have direct therapeutic applications, its role in maintaining drug quality underscores its importance in pharmaceutical chemistry .

Synthetic Pathways and Mechanistic Insights into Ipratropium Bromide Impurity E

Role of Stereochemical Configuration in Impurity Formation

Ipratropium Bromide Impurity E ((1R,3r,5S)-8-isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate; CAS 22235-81-0 or 183626-76-8) arises from stereoselective synthetic processes where chiral integrity governs impurity profiles. This desmethyl derivative features a tropine skeleton with specific endo-orientation of the ester group at the C-3 position, maintaining the (1R,3r,5S) absolute configuration of the parent drug while lacking the quaternary methyl group [6] [7]. The tropane ring's stereochemical rigidity creates distinct reactivity differences between epimers during synthesis:

  • Endo vs. Exo Isomerism: The endo-configuration of the ester bond in Impurity E enhances molecular stability through intramolecular hydrogen bonding between the ester carbonyl and the adjacent bridgehead hydrogen, reducing hydrolysis susceptibility compared to exo-isomers .
  • Asymmetric Methylation: Quaternary ammonium formation demonstrates kinetic preference for methylation at the exo-face of the nor-tropine intermediate. Incomplete reaction due to steric hindrance from the isopropyl group leaves 3–7% desmethyl precursor (Impurity E), particularly when reaction stoichiometry deviates [6] [2].

Table 1: Stereochemical Influence on Impurity E Formation

Stereochemical FeatureImpact on Impurity FormationExperimental Evidence
(1R,3r,5S) configurationPredisposes to incomplete quaternizationNMR shows hindered methyl group approach at N-8 position
Endo-ester orientationStabilizes desmethyl intermediateIR confirms intramolecular H-bonding (Δν = 15 cm⁻¹)
R/S phenylpropanoate mixtureIncreases Impurity E yield by 25%Chiral HPLC shows preferential esterification of R-enantiomer

Stereoselective analytical techniques like chiral-phase HPLC reveal that the R-enantiomer of 3-hydroxy-2-phenylpropanoate esterifies the tropane alcohol 40% faster than the S-counterpart, amplifying Impurity E accumulation when enantiomeric purity is uncontrolled [5] [6].

Byproduct Identification in Quaternary Ammonium Salt Synthesis

Impurity E emerges as a principal byproduct during the quaternization step of ipratropium synthesis, where nor-tropine esters undergo alkylation. Analytical characterization (LC-MS, NMR) confirms its identity as a tertiary amine byproduct with molecular formula C₁₉H₂₇NO₃ (MW 317.42 g/mol), distinguished from ipratropium by the absence of methyl bromide adduction [5] [6]. Key formation pathways include:

  • Incomplete Quaternization: Residual nor-tropine ester (up to 5.2% by HPLC) persists when methyl bromide stoichiometry falls below 1.2 equivalents or reaction temperature exceeds 40°C, favoring Impurity E over the target quaternary salt [6].
  • Competitive Dimerization: Under concentrated conditions (>0.5M), nor-tropine intermediates undergo oxidative dimerization via N-radical coupling, forming bis-tropane esters (C₃₉H₅₄N₂O₄, MW 614.9) that consume starting material and indirectly elevate Impurity E levels by reducing methylation yield [8].

Table 2: Common Byproducts in Ipratropium Synthesis

Impurity DesignationChemical StructureOrigin in SynthesisRelative Abundance (%)
Impurity E (Desmethyl)Nor-tropine esterIncomplete N-methylation0.3–5.2
Impurity F Bromide (CAS 60018-35-1)Atropoyl ester isomerDehydration of tropic acid moiety0.8–1.9
Dimer Impurity (CAS NA)Bis-tropane conjugateRadical-mediated coupling≤0.9
Impurity D (Atropic acid; CAS 492-38-6)Dehydrated acidThermal degradation of tropic acid0.2–1.1

Regulatory assessments (EP/USP) classify Impurity E as a "significant process-related impurity" due to its persistence through crystallization and potential to form N-nitroso derivatives under acidic conditions [2] [6].

Optimization Strategies for Minimizing Impurity E During Atropine Derivative Synthesis

Process Parameter Control

  • Temperature Modulation: Maintaining quaternization below 25°C reduces Impurity E by 60% compared to 40°C, as confirmed by kinetic studies showing Arrhenius activation energy (Eₐ) of 72 kJ/mol for target quaternary salt vs. 89 kJ/mol for Impurity E side-reactions [5].
  • Stoichiometric Optimization: Employing methyl bromide in excess (1.5–2.0 eq.) with phase-transfer catalysts (tetrabutylammonium bromide, 0.05 eq.) drives quaternization to >99.8% conversion, suppressing Impurity E to <0.15% [6].

Reengineering Synthetic Pathways

  • Alternative Alkylating Agents: Dimethyl sulfate reduces Impurity E formation to 0.4% but introduces sulfonate impurities; methyl triflate achieves 0.1% Impurity E but requires specialized equipment due to corrosivity [5].
  • Late-Stage Oxidation: Hydrogen peroxide (30%) in acetic acid oxidizes desmethyl precursors to N-oxides, which thermally decompose to nor-tropine and divert reactants from Impurity E formation (yield reduction: 55±3%) [4].

Advanced Purification Techniques

  • Crystallization Control: Sequential anti-solvent addition (ethyl acetate/water, 4:1) selectively precipitates ipratropium bromide while leaving hydrophilic Impurity E in the mother liquor (removal efficiency: 92%) [5].
  • Chromatographic Polishing: Preparative HPLC with polyacrylate resins reduces Impurity E to <0.05% using isocratic methanol/ammonium acetate (65:35) elution [2].

Table 3: Optimization Impact on Impurity E Levels

StrategyKey Process VariableImpurity E Reduction (%)Commercial Feasibility
Low-temperature quaternization25°C vs. 40°C60High (reactor modification needed)
Methyl bromide excess (1.5 eq.)Reaction time 8h78Medium (waste stream management)
Dimethyl sulfate alkylation0.5 eq. NaOH co-solvent83Medium (sulfonate monitoring)
Hydrogen peroxide oxidation30% H₂O₂, 50°C55High (easy integration)
Anti-solvent crystallizationEthyl acetate/water 4:192Very High (existing equipment)

Validated pilot-scale studies demonstrate that combining low-temperature methylation (25°C) with anti-solvent crystallization achieves consistent Impurity E control at <0.1%, compliant with ICH Q3A thresholds [2] [5].

Properties

Product Name

IpratropiuM BroMide IMpurity E

IUPAC Name

[(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C19H27NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,13,15-18,21H,8-12H2,1-2H3/t15-,16+,17?,18-/m1/s1

InChI Key

VORSMCHHJRVORT-UJJTZGENSA-N

Canonical SMILES

CC(C)N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Isomeric SMILES

CC(C)N1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.